

3-Phenylpropanoyl chloride molecular weight and formula

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Compound of Interest

Compound Name: 3-Phenylpropanoyl chloride

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An In-depth Technical Guide to 3-Phenylpropanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-phenylpropanoyl chloride** (also known as hydrocinnamoyl chloride), a key reagent in organic synthesis. This document details its chemical and physical properties, outlines a standard synthesis protocol, and discusses its applications, particularly within the pharmaceutical and fine chemical industries.

Chemical Identity and Properties

3-Phenylpropanoyl chloride is a clear, colorless to pale yellow liquid with a characteristic pungent odor.[1] It is an acyl chloride that is widely utilized as a reactive intermediate in a variety of chemical transformations.[2]

Molecular Formula: C₉H₉ClO[3]

Molecular Weight: 168.62 g/mol [3]

Synonyms: Hydrocinnamoyl chloride, 3-Phenylpropionyl chloride, Benzenepropanoyl chloride.

[4]

A summary of its key quantitative properties is presented in the table below.



Property	Value	Reference(s)
Molecular Weight	168.62 g/mol	[3]
Molecular Formula	C ₉ H ₉ ClO	[3]
CAS Number	645-45-4	[5]
Density	1.135 g/mL at 25 °C (lit.)	[6]
Boiling Point	232 °C at 760 mmHg	[7]
Melting Point	-7 to -5 °C (lit.)	[8]
Flash Point	108.3 °C	[9]
Refractive Index	1.5265 (n20/D, lit.)	[9]
Vapor Pressure	0.06 mmHg at 25 °C	[8]

Synthesis of 3-Phenylpropanoyl Chloride

The most common laboratory and industrial synthesis of **3-phenylpropanoyl chloride** involves the chlorination of **3-phenylpropanoic** acid.[5] Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are frequently employed as the chlorinating agents, often with a catalytic amount of N,N-dimethylformamide (DMF).[5][10]

Detailed Experimental Protocol: Synthesis from 3-Phenylpropanoic Acid using Oxalyl Chloride

This protocol is a representative method for the preparation of **3-phenylpropanoyl chloride**.

Materials:

- 3-phenylpropanoic acid
- Oxalyl chloride
- N,N-dimethylformamide (DMF), catalytic amount
- Anhydrous dichloromethane (DCM) or other suitable inert solvent



- Rotary evaporator
- Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel)
- · Magnetic stirrer and heating mantle
- Nitrogen or argon inert atmosphere setup

Procedure:

- In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 3-phenylpropanoic acid (1 equivalent) in anhydrous dichloromethane.[10]
- Add a catalytic amount of N,N-dimethylformamide (e.g., 1-2 drops).[10]
- Cool the solution to 0 °C using an ice bath.
- Slowly add oxalyl chloride (typically 1.2-1.5 equivalents) to the stirred solution via a dropping funnel.[10]
- After the addition is complete, allow the reaction mixture to warm to room temperature.
- The reaction mixture is then typically heated to reflux for 1-2 hours, or until the evolution of gas (HCl and CO) ceases.[10]
- Upon completion of the reaction, the excess oxalyl chloride and the solvent are removed under reduced pressure using a rotary evaporator.[10]
- The crude **3-phenylpropanoyl chloride** is often of sufficient purity for subsequent reactions. If higher purity is required, distillation under reduced pressure can be performed.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it evolves toxic gases (HCl and CO). Both oxalyl chloride and **3-phenylpropanoyl chloride** are corrosive and moisture-sensitive. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[8][11]



Purification

For applications requiring high purity, the crude **3-phenylpropanoyl chloride** can be purified by fractional distillation under reduced pressure. Additionally, methods have been developed for the purification of carbonyl chlorides prepared via phosgene or thionyl chloride routes, which involve treatment with carboxamide hydrohalides to remove impurities.[12]

Applications in Research and Drug Development

3-Phenylpropanoyl chloride is a versatile intermediate in organic synthesis due to the high reactivity of the acyl chloride functional group.[2] It readily undergoes reactions with nucleophiles such as alcohols, amines, and arenes (in Friedel-Crafts acylations) to form the corresponding esters, amides, and ketones.

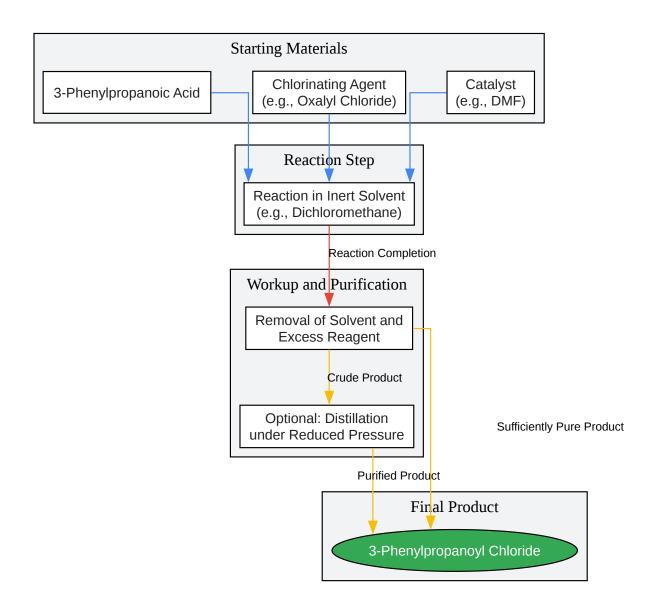
Its primary applications are in the pharmaceutical and fine chemical industries where it serves as a crucial building block for the synthesis of a wide range of compounds, including:

- Active Pharmaceutical Ingredients (APIs): It is used in the preparation of various pharmaceutical compounds, including antiviral and antitumor agents.[13]
- Antifouling Agents: It has been used in the enantioselective synthesis of the natural product (+)-maculalactone A, which exhibits antifouling properties.[9]
- Intramolecular Cyclizations: In the presence of a Lewis acid like AlCl₃, **3-phenylpropanoyl chloride** undergoes an intramolecular Friedel-Crafts acylation to form α-tetralone, a fused bicyclic ketone.[14]

Visualization of Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **3-phenylpropanoyl chloride** from its corresponding carboxylic acid.





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Caption: Synthesis workflow for **3-phenylpropanoyl chloride**.

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